



# Standard Operating Procedure for [11C]GSK931145 PET Scans

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK931145 |           |
| Cat. No.:            | B15619026 | Get Quote |

**Application Note & Protocol** 

Audience: Researchers, scientists, and drug development professionals.

#### 1.0 Introduction

[11C]GSK931145 is a selective and potent radioligand for the type 1 glycine transporter (GlyT1), a key target in the development of novel therapeutics for schizophrenia and other neuropsychiatric disorders. Positron Emission Tomography (PET) imaging with [11C]GSK931145 allows for the in vivo quantification and assessment of GlyT1 availability in the brain. This document provides a standard operating procedure for conducting [11C]GSK931145 PET scans, encompassing radiochemistry, quality control, subject preparation, image acquisition, and data analysis.

#### 2.0 Radiochemistry and Quality Control

The radiosynthesis of [11C]GSK931145 is achieved through the methylation of a suitable precursor using [11C]methyl iodide or [11C]methyl triflate.[1] The entire process can be automated using a synthesis module.[2][3]

#### 2.1 Radiosynthesis Protocol

A generalized procedure for the radiosynthesis of [11C]**GSK931145** is as follows:

## Methodological & Application





- Production of [11C]CO2: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.[3]
- Conversion to [11C]CH3I or [11C]CH3OTf: The [11C]CO2 is converted to [11C]methane
  ([11C]CH4), which is then iodinated to produce [11C]methyl iodide ([11C]CH3I).[3]
  Alternatively, [11C]CH3I can be passed through a silver triflate column to yield [11C]methyl
  triflate ([11C]CH3OTf).[1][3]
- Radiolabeling Reaction: The GSK931145 precursor is reacted with [11C]CH3I or [11C]CH3OTf in an appropriate solvent (e.g., DMSO) and under basic conditions to yield [11C]GSK931145.[1][2]
- Purification: The crude product is purified using semi-preparative high-performance liquid chromatography (HPLC).[2]
- Formulation: The purified [11C]**GSK931145** fraction is collected, reformulated in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol), and passed through a sterile filter.[2][4]

#### 2.2 Quality Control

The final product must undergo rigorous quality control checks before administration.



| Parameter            | Specification                                            | Method                                           |
|----------------------|----------------------------------------------------------|--------------------------------------------------|
| Radiochemical Purity | > 99%                                                    | High-Performance Liquid<br>Chromatography (HPLC) |
| Specific Activity    | > 39 GBq/µmol at time of injection                       | HPLC                                             |
| Radionuclidic Purity | > 99.5%                                                  | Gamma-ray spectroscopy                           |
| Chemical Purity      | No identifiable peaks other than the product and solvent | HPLC                                             |
| рН                   | 4.5 - 7.5                                                | pH meter or pH strips                            |
| Sterility            | Sterile                                                  | Standard sterility testing                       |
| Endotoxins           | < 175 EU/V (V = maximum recommended dose in mL)          | Limulus Amebocyte Lysate<br>(LAL) test           |

Table 1: Quality Control Specifications for [11C]GSK931145.[4]

#### 3.0 Subject Preparation

Proper subject preparation is crucial for obtaining high-quality PET images.

- Informed Consent: All subjects must provide written informed consent prior to participation in the study.
- Fasting: Subjects should fast for a minimum of 6 hours prior to the PET scan. Water is permitted.[5][6]
- Diet: A low-carbohydrate, no-sugar diet is recommended for 24 hours preceding the scan to minimize potential metabolic interference.[6]
- Medication Review: A thorough review of the subject's current medications should be conducted. For diabetic subjects, specific instructions regarding insulin and other medications are necessary.[7][8]



- Abstinence: Subjects should refrain from strenuous physical activity, caffeine, and nicotine for at least 24 hours before the scan.[5]
- Pre-Scan Procedures: An intravenous catheter will be placed for radiotracer injection and potentially for blood sampling. The subject should void their bladder immediately before the scan.[9]

#### 4.0 PET Scan Acquisition

#### 4.1 Radiotracer Administration and Pharmacokinetics

| Parameter                                | Human Data                                                       |
|------------------------------------------|------------------------------------------------------------------|
| Injected Dose                            | $304.22 \pm 112.87$ MBq to $429 \pm 158$ MBq (intravenous bolus) |
| Specific Activity at Injection           | 21.57 ± 7.51 GBq/μmol                                            |
| Intact Radioligand in Plasma (1 hr p.i.) | 60 ± 8%                                                          |

Table 2: Radiotracer Administration and Pharmacokinetics of [11C]GSK931145 in Humans.[4]

#### 4.2 Imaging Protocol

- Positioning: The subject is positioned supine in the PET scanner with the head comfortably immobilized.
- Transmission Scan: A transmission scan for attenuation correction is performed prior to the emission scan.
- Emission Scan: A dynamic scan of the brain is acquired for 90-120 minutes, starting simultaneously with the intravenous bolus injection of [11C]GSK931145.[4]
- Whole-Body Imaging (for dosimetry): For dosimetry studies, whole-body PET scans are acquired.[4][10]

#### 4.3 Human Radiation Dosimetry



The radiation dose from a [11C]GSK931145 PET scan is considered moderate.[10]

| Organ                   | Mean Absorbed Dose (μGy/MBq) |
|-------------------------|------------------------------|
| Liver                   | 19.0                         |
| Lungs                   | Not Reported                 |
| Kidneys                 | 12.6                         |
| Heart Wall              | Not Reported                 |
| Brain                   | Not Reported                 |
| Effective Dose (Male)   | 4.02 μSv/MBq                 |
| Effective Dose (Female) | 4.95 μSv/MBq                 |

Table 3: Human Radiation Dosimetry for [11C]GSK931145.[10][11] The liver is the organ receiving the highest radiation-absorbed dose.[10]

#### 5.0 Data Analysis

A comprehensive data analysis workflow is required to quantify GlyT1 availability.





Click to download full resolution via product page

Figure 1: Data analysis workflow for [11C]GSK931145 PET scans.



#### 5.1 Image Pre-processing

- Motion Correction: Dynamic PET images are corrected for subject motion during the scan.
- Co-registration: The motion-corrected PET images are co-registered to the subject's structural MRI.

#### 5.2 Kinetic Modeling

- Region of Interest (ROI) Definition: ROIs are defined on the co-registered MRI for brain regions with high GlyT1 density (e.g., midbrain, thalamus, cerebellum) and a pseudoreference region if applicable.[12]
- Time-Activity Curve (TAC) Generation: TACs are generated by plotting the average radioactivity concentration within each ROI over time.
- Model Selection:
  - Two-Tissue Compartment Model: This model, which requires an arterial input function, can be used to estimate the total volume of distribution (VT). However, test-retest reproducibility with this model has been reported to be poor for [11C]GSK931145.[12]
  - Pseudo-reference Tissue Model: This model, which does not require arterial blood sampling, has shown improved test-retest reproducibility for estimating the binding potential (BPND).[12]

#### 5.3 Test-Retest Reproducibility

The reliability of [11C]**GSK931145** PET measurements is crucial for longitudinal studies and drug occupancy trials.

| Model                   | Parameter | Variability (VAR) |
|-------------------------|-----------|-------------------|
| Two-Tissue Compartment  | VT        | 29-38%            |
| Pseudo-reference Tissue | BPND      | 16-23%            |

Table 4: Test-Retest Reproducibility of [11C]GSK931145 PET.[12]



#### 6.0 Glycine Transporter 1 (GlyT1) Signaling Pathway

GlyT1 plays a critical role in regulating glycine levels at the synapse, which in turn modulates the activity of the N-methyl-D-aspartate receptor (NMDAR), a key player in synaptic plasticity and neurotransmission.



Click to download full resolution via product page

Figure 2: Role of GlyT1 in glutamatergic neurotransmission.

#### 7.0 References

A comprehensive list of references used in the generation of this document can be provided upon request. The primary sources include peer-reviewed publications on the development, characterization, and application of [11C]GSK931145 for PET imaging.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Identification and evaluation of [11C]GSK931145 as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

## Methodological & Application





- 2. Automated radiosynthesis of [11C]morphine for clinical investigation PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated radiosynthesis of [11C]CPPC for in-human PET imaging applications PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11C-Labeled GSK931145 Molecular Imaging and Contrast Agent Database (MICAD) -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How to Prepare for Your PET/CT Scan General Directions | Brown University Health [brownhealth.org]
- 6. How to Prepare for a PET Scan | Envision Radiology [envrad.com]
- 7. flcancer.com [flcancer.com]
- 8. en.simagingtherapy.com [en.simagingtherapy.com]
- 9. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodistribution and radiation dosimetry of the glycine transporter-1 ligand 11C-GSK931145 determined from primate and human whole-body PET PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodistribution and radiation dosimetry of the amyloid imaging agent 11C-PIB in humans
  PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Translational characterization of [11C]GSK931145, a PET ligand for the glycine transporter type 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Standard Operating Procedure for [11C]GSK931145 PET Scans]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619026#standard-operating-procedure-for-11c-gsk931145-pet-scans]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com